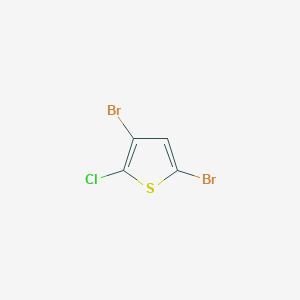
3-Propylazetidin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Propylazetidin-3-ol is a chemical compound with the molecular formula C6H13NO It belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Propylazetidin-3-ol typically involves the ring-opening polymerization of azetidine derivatives. One common method is the anionic ring-opening polymerization, which can be initiated using various anionic initiators. The reaction conditions often include the use of solvents such as dioxane and catalysts like potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
化学反応の分析
Types of Reactions
3-Propylazetidin-3-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using halogenating agents like thionyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base like pyridine.
Major Products Formed
Oxidation: The major product is often a ketone or an aldehyde.
Reduction: The major product is typically an alcohol.
Substitution: The major product is usually a halogenated derivative.
科学的研究の応用
3-Propylazetidin-3-ol has several scientific research applications:
作用機序
The mechanism of action of 3-Propylazetidin-3-ol involves its interaction with specific molecular targets. It can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound it interacts with .
類似化合物との比較
Similar Compounds
3-Propylazetidin-2-one: This compound has a similar structure but with a carbonyl group at the second position.
3-Propylazetidine: Lacks the hydroxyl group present in 3-Propylazetidin-3-ol.
3-Propylazetidin-3-amine: Contains an amino group instead of a hydroxyl group.
Uniqueness
This compound is unique due to its hydroxyl group, which imparts different chemical reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for various synthetic and research applications .
特性
分子式 |
C6H13NO |
|---|---|
分子量 |
115.17 g/mol |
IUPAC名 |
3-propylazetidin-3-ol |
InChI |
InChI=1S/C6H13NO/c1-2-3-6(8)4-7-5-6/h7-8H,2-5H2,1H3 |
InChIキー |
OGBGHDPRXMVWSD-UHFFFAOYSA-N |
正規SMILES |
CCCC1(CNC1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



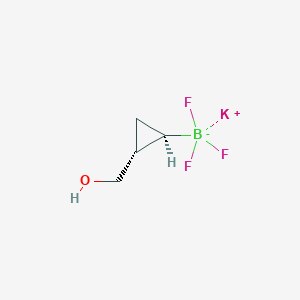
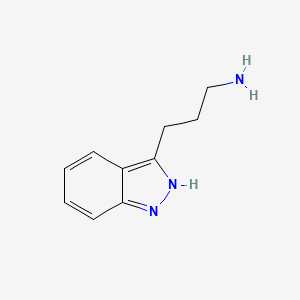
![1-[3-(Trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B13586761.png)


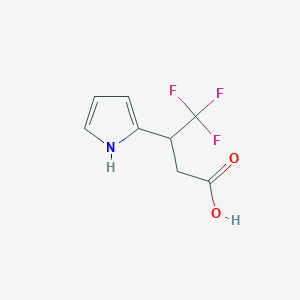

![2-({[(Tert-butoxy)carbonyl]amino}methyl)-1-benzofuran-6-carboxylicacid](/img/structure/B13586784.png)
aminehydrochloride](/img/structure/B13586788.png)
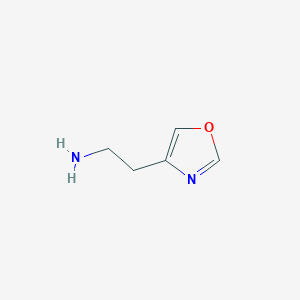
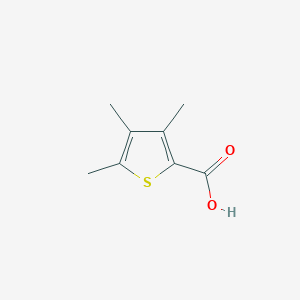
![2-[1-butyl-6-(2-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-aminedihydrochloride](/img/structure/B13586793.png)
